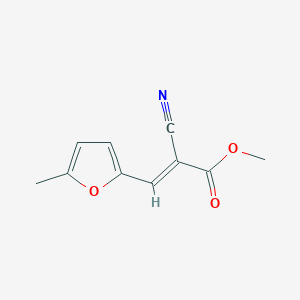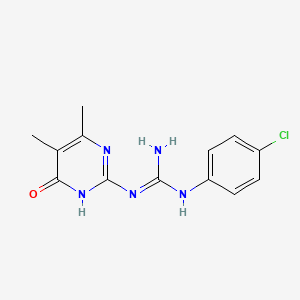![molecular formula C22H18N2O4S3 B11036690 (2E)-1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B11036690.png)
(2E)-1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(8-METHOXY-4,4-DIMETHYL-1-THIOXO-1,4-DIHYDRO-5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL)-3-(4-NITROPHENYL)-2-PROPEN-1-ONE is a complex organic compound with a unique structure that includes a quinoline core, a dithiolo ring, and a nitrophenyl group
準備方法
The synthesis of 1-(8-METHOXY-4,4-DIMETHYL-1-THIOXO-1,4-DIHYDRO-5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL)-3-(4-NITROPHENYL)-2-PROPEN-1-ONE typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the quinoline core: This can be achieved through a series of cyclization reactions.
Introduction of the dithiolo ring: This step involves the formation of the dithiolo ring through sulfur insertion reactions.
Attachment of the nitrophenyl group: This is usually done via a substitution reaction, where a nitrophenyl group is introduced to the quinoline core.
Final assembly: The final step involves the coupling of the intermediate products to form the target compound.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
化学反応の分析
1-(8-METHOXY-4,4-DIMETHYL-1-THIOXO-1,4-DIHYDRO-5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL)-3-(4-NITROPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Coupling reactions: These reactions can be used to form new carbon-carbon or carbon-heteroatom bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution and coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(8-METHOXY-4,4-DIMETHYL-1-THIOXO-1,4-DIHYDRO-5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL)-3-(4-NITROPHENYL)-2-PROPEN-1-ONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biological probe or as a lead compound for drug discovery.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound might be used in the development of new materials or as a catalyst in various industrial processes.
作用機序
The mechanism of action of 1-(8-METHOXY-4,4-DIMETHYL-1-THIOXO-1,4-DIHYDRO-5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL)-3-(4-NITROPHENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and functions.
類似化合物との比較
1-(8-METHOXY-4,4-DIMETHYL-1-THIOXO-1,4-DIHYDRO-5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL)-3-(4-NITROPHENYL)-2-PROPEN-1-ONE can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds share the quinoline core and may have similar biological activities.
Dithiolo compounds: These compounds contain the dithiolo ring and may have similar chemical reactivity.
Nitrophenyl compounds: These compounds contain the nitrophenyl group and may have similar electronic properties.
The uniqueness of 1-(8-METHOXY-4,4-DIMETHYL-1-THIOXO-1,4-DIHYDRO-5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL)-3-(4-NITROPHENYL)-2-PROPEN-1-ONE lies in its combination of these structural features, which may confer unique properties and applications.
特性
分子式 |
C22H18N2O4S3 |
|---|---|
分子量 |
470.6 g/mol |
IUPAC名 |
(E)-1-(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C22H18N2O4S3/c1-22(2)20-19(21(29)31-30-20)16-12-15(28-3)9-10-17(16)23(22)18(25)11-6-13-4-7-14(8-5-13)24(26)27/h4-12H,1-3H3/b11-6+ |
InChIキー |
INNWFGAQKGNTHS-IZZDOVSWSA-N |
異性体SMILES |
CC1(C2=C(C3=C(N1C(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-])C=CC(=C3)OC)C(=S)SS2)C |
正規SMILES |
CC1(C2=C(C3=C(N1C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-])C=CC(=C3)OC)C(=S)SS2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{3-[4-(4-Acetylphenyl)piperazino]-3-oxopropyl}-4-methylthieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one](/img/structure/B11036609.png)
![(1Z)-1-{[(2,4-difluorophenyl)amino]methylidene}-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11036615.png)
![N-(3-chloro-4-fluorophenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11036621.png)
![(1E)-1-[(4-ethoxyphenyl)imino]-8-ethyl-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11036629.png)
![4-Amino-7-(4-fluorophenyl)-1,3-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11036631.png)
![N-[1-(1,4'-bipiperidin-1'-yl)-3-methyl-1-oxobutan-2-yl]-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzamide](/img/structure/B11036637.png)
![6',6',8'-Trimethyl-2,3,4,5',6',9-hexahydrodispiro[beta-carboline-1,1'-pyrrolo[3,2,1-ij]quinoline-4',1''-cycloheptan]-2'-one](/img/structure/B11036641.png)
![2-[(2,4-dichlorophenyl)amino]-6-(phenylcarbonyl)-5,6-dihydropyrimidin-4(1H)-one](/img/structure/B11036647.png)
![7-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11036653.png)

![2-methoxy-4,6,6-trimethyl-6H-benzimidazo[1,2-c]pyrido[3,2,1-ij]quinazoline](/img/structure/B11036679.png)

![Ethyl 4-[({2-[4-(2-fluorophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11036700.png)
![Tert-butyl 4-[(8-fluoro-4,4-dimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL)methyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B11036702.png)
